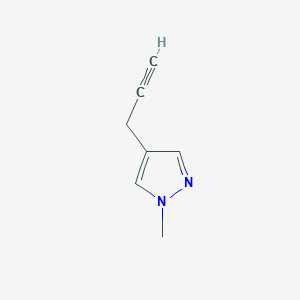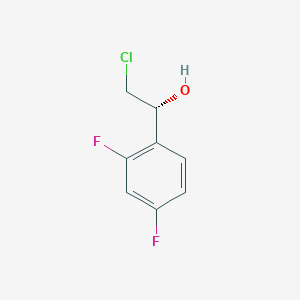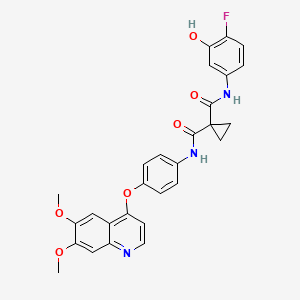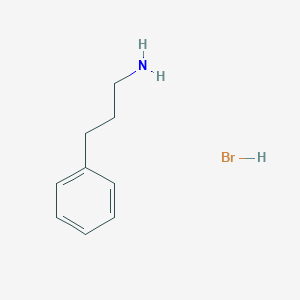
Tert-butyl 4-(benzyloxy)-2-chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(benzyloxy)-2-chloronicotinate is an organic compound that belongs to the class of nicotinates It features a tert-butyl ester group, a benzyloxy group, and a chlorine atom attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzyloxy)-2-chloronicotinate typically involves multiple steps. One common method starts with the chlorination of nicotinic acid to introduce the chlorine atom at the 2-position. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester. The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzyloxy)-2-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated nicotinate.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are often employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dechlorinated nicotinates.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(benzyloxy)-2-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzyloxy)-2-chloronicotinate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to certain enzymes or receptors, while the chlorine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(benzyloxy)-2-fluoronicotinate
- Tert-butyl 4-(benzyloxy)-2-bromonicotinate
- Tert-butyl 4-(benzyloxy)-2-iodonicotinate
Highlighting Uniqueness
Tert-butyl 4-(benzyloxy)-2-chloronicotinate is unique due to the presence of the chlorine atom, which can engage in specific interactions not possible with other halogens. This can result in distinct reactivity and binding properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18ClNO3 |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
tert-butyl 2-chloro-4-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(20)14-13(9-10-19-15(14)18)21-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
HLGCOFLWTBFGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)




![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)


